molecular formula C17H11NO4S B2467819 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate CAS No. 946238-51-3

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate

Cat. No.: B2467819
CAS No.: 946238-51-3
M. Wt: 325.34
InChI Key: WZJRVJLIGHHJSW-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate is a complex organic compound that features a combination of thiophene, isoxazole, and benzofuran moieties. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the isoxazole ring results in amines.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For instance, the isoxazole ring is known to interact with GABA receptors, while the thiophene ring can inhibit certain enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate apart is its unique combination of three different heterocyclic rings, each contributing distinct biological activities. This multi-functional nature makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S/c19-17(15-8-11-4-1-2-5-13(11)21-15)20-10-12-9-14(22-18-12)16-6-3-7-23-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJRVJLIGHHJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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